4-butyl-3-nitrobenzoic acid
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Overview
Description
4-Butyl-3-nitrobenzoic acid: is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by a butyl group attached to the fourth carbon of the benzene ring and a nitro group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-3-nitrobenzoic acid typically involves the nitration of 4-butylbenzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a base.
Major Products:
Reduction: 4-Butyl-3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Butyl-3-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-butyl-3-nitrobenzoic acid depends on its chemical structure. The nitro group is electron-withdrawing, which affects the reactivity of the benzene ring. This compound can interact with various molecular targets through electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to specific positions on the ring .
Comparison with Similar Compounds
4-Butylbenzoic acid: Lacks the nitro group, making it less reactive in electrophilic aromatic substitution reactions.
3-Nitrobenzoic acid: Lacks the butyl group, which affects its solubility and reactivity.
4-Nitrobenzoic acid: Lacks the butyl group, affecting its physical and chemical properties.
Uniqueness: 4-Butyl-3-nitrobenzoic acid is unique due to the presence of both the butyl and nitro groups, which confer specific reactivity and solubility properties. This combination makes it a valuable intermediate in organic synthesis and materials science .
Properties
CAS No. |
99855-99-9 |
---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.2 |
Purity |
95 |
Origin of Product |
United States |
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